Haegtftsd
Overview
Description
HAEGTFTSD is a 9-residue peptide of the human glucagon-like peptide-1 (GLP-1) or GLP-1 (7-36), amide. GLP-1 (7-36), amide is a physiological incretin hormone that stimulates insulin secretion in a glucose-dependent manner . This peptide plays a crucial role in regulating blood sugar levels and has significant implications in diabetes research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
HAEGTFTSD can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and Oxyma Pure.
Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups from the amino acids.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the peptide meets stringent quality standards for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
HAEGTFTSD undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified biological activities, which are useful for studying the structure-activity relationship of GLP-1 peptides.
Scientific Research Applications
HAEGTFTSD has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for diabetes and other metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
HAEGTFTSD exerts its effects by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. It lowers circulating plasma glucagon concentration by inhibiting its secretion from α-cells . The peptide also promotes β-cell growth, suppresses appetite, delays gastric emptying, and enhances insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
GLP-1 (7-36), amide: The full-length peptide from which HAEGTFTSD is derived.
Exenatide: A GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: Another GLP-1 receptor agonist with a longer half-life than native GLP-1.
Uniqueness
This compound is unique due to its specific sequence and its role as a fragment of GLP-1 (7-36), amide. This makes it a valuable tool for studying the structure and function of GLP-1 peptides and their potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N11O17/c1-18(45-34(61)23(41)12-22-14-42-17-44-22)33(60)46-24(9-10-29(56)57)35(62)43-15-28(55)50-31(19(2)53)38(65)47-25(11-21-7-5-4-6-8-21)36(63)51-32(20(3)54)39(66)49-27(16-52)37(64)48-26(40(67)68)13-30(58)59/h4-8,14,17-20,23-27,31-32,52-54H,9-13,15-16,41H2,1-3H3,(H,42,44)(H,43,62)(H,45,61)(H,46,60)(H,47,65)(H,48,64)(H,49,66)(H,50,55)(H,51,63)(H,56,57)(H,58,59)(H,67,68)/t18-,19+,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGYWJAPISLCU-QFQCARHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N11O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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